

Spectroscopic Profile of 2,6-Dibromo-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromo-4-nitrophenol

Cat. No.: B181593

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dibromo-4-nitrophenol** (CAS No. 99-28-5), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development, chemical analysis, and quality control.

Core Spectroscopic Data

The structural elucidation of **2,6-Dibromo-4-nitrophenol** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectral Data of **2,6-Dibromo-4-nitrophenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.5 - 11.5 (typical)	Broad Singlet	1H	Phenolic -OH
8.3 - 8.5 (typical)	Singlet	2H	Aromatic C3-H, C5-H

Table 2: ^{13}C NMR Spectral Data of **2,6-Dibromo-4-nitrophenol**

Chemical Shift (δ) ppm	Assignment
~150	C1-OH
~110	C2, C6 - Br
~125	C3, C5 - H
~145	C4 - NO_2

Note: The exact chemical shifts for ^1H and ^{13}C NMR can vary slightly depending on the solvent and concentration. The data presented is based on typical values for similarly substituted phenol derivatives and theoretical calculations.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The experimental FT-IR spectrum of **2,6-Dibromo-4-nitrophenol** shows characteristic absorption bands.[1][2]

Table 3: Key IR Absorption Bands of **2,6-Dibromo-4-nitrophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenolic)
~3100	Medium	Aromatic C-H stretch
~1560	Strong	Asymmetric NO ₂ stretch
~1340	Strong	Symmetric NO ₂ stretch
~1450, ~1600	Medium-Strong	Aromatic C=C stretch
700 - 550	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2,6-Dibromo-4-nitrophenol** is available in the NIST WebBook.[\[3\]](#)[\[4\]](#)

Table 4: Major Peaks in the Mass Spectrum of **2,6-Dibromo-4-nitrophenol**

m/z	Relative Intensity (%)	Assignment
297/299/301	~50 / 100 / 50	[M] ⁺ (Molecular ion)
267/269/271	Variable	[M-NO] ⁺
251/253/255	Variable	[M-NO ₂] ⁺
172/174	Variable	[M-Br-NO ₂] ⁺
63	Variable	[C ₅ H ₃] ⁺

Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) is a characteristic feature of the molecular ion peak.

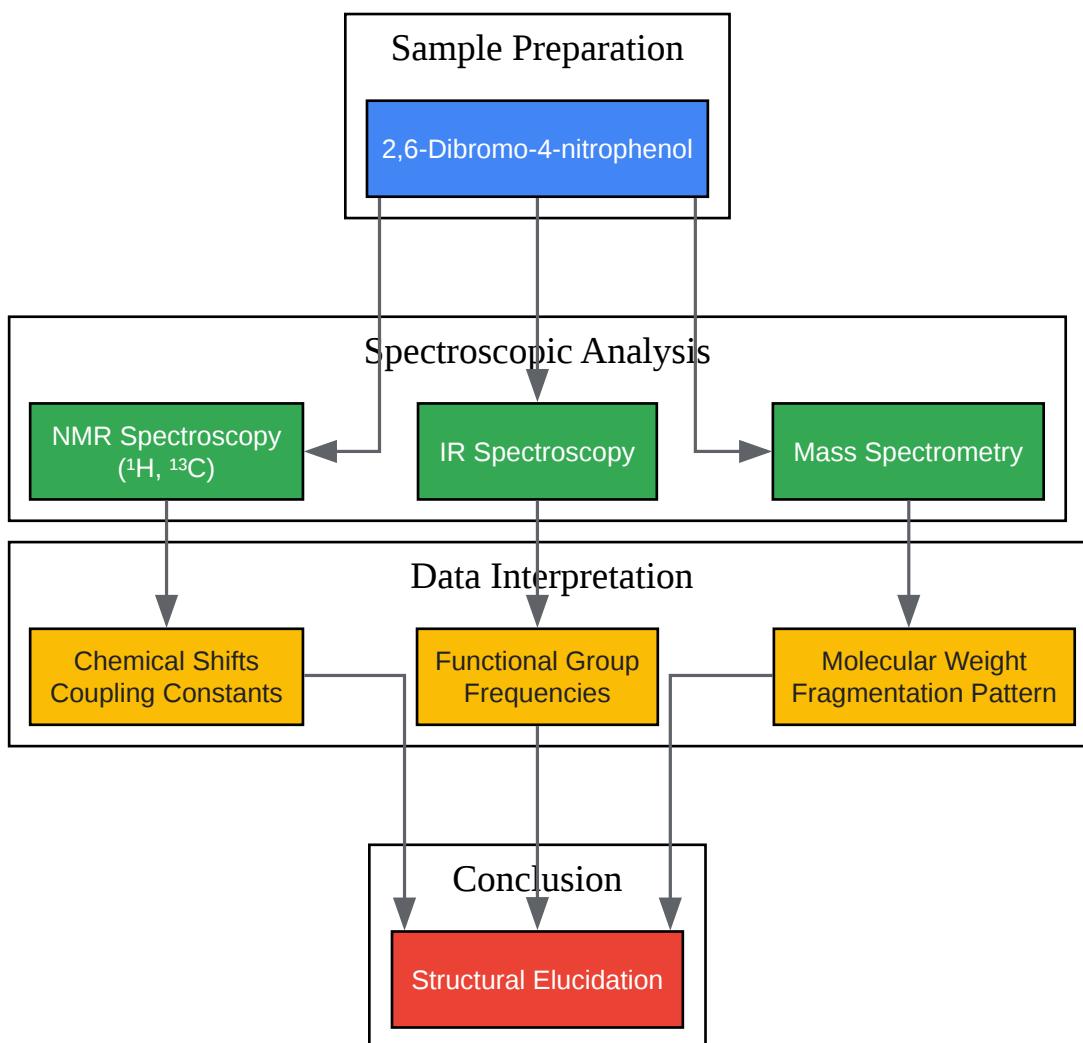
Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,6-Dibromo-4-nitrophenol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: The proton NMR spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 16-32 scans.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024-4096 scans to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground **2,6-Dibromo-4-nitrophenol** is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2,6-Dibromo-4-nitrophenol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.
- Ionization: Electron ionization is performed at a standard electron energy of 70 eV.
- Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range, for example, from 50 to 400 amu.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic distribution of bromine-containing fragments is a key diagnostic feature.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2,6-Dibromo-4-nitrophenol**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for chemical characterization.

This guide consolidates the available spectroscopic data for **2,6-Dibromo-4-nitrophenol** to facilitate its use in research and development. The provided experimental protocols offer a general framework for reproducing these results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 3. Phenol, 2,6-dibromo-4-nitro- [webbook.nist.gov]
- 4. Phenol, 2,6-dibromo-4-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dibromo-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181593#spectroscopic-data-of-2-6-dibromo-4-nitrophenol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com